molecular formula C13H12O5 B13929017 4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13929017
M. Wt: 248.23 g/mol
InChI Key: PXPWMZJYIUZLAP-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester is a methyl ester derivative of a multi-substituted naphthalenecarboxylic acid, offered for research and development purposes. This compound belongs to the class of organic compounds known as naphthalenecarboxylic acids and derivatives, which are characterized by a naphthalene moiety bearing a carboxylic acid group . Structurally similar naphthalene-based compounds have been identified as key scaffolds in medicinal chemistry research, particularly as inhibitors of enzymatic targets . For instance, naphthalene derivatives have been investigated as potent and selective inhibitors of lactate dehydrogenase (LDH) in parasites like Babesia microti , with some compounds demonstrating significant selectivity over the human LDH enzyme . Other research has explored naphthoic acid derivatives as antagonists for purinergic receptors and as starting materials for the synthesis of complex organic molecules . The specific substitution pattern on the naphthalene ring, including the dihydroxy and methoxy groups, suggests potential for interaction with biological targets through hydrogen bonding and steric effects. This product is intended for use in non-human research applications only, including but not limited to organic synthesis, pharmaceutical research, and biochemical assay development. It is not approved for therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O5/c1-17-9-4-7-3-8(13(16)18-2)5-10(14)12(7)11(15)6-9/h3-6,14-15H,1-2H3

InChI Key

PXPWMZJYIUZLAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Functionalization of a suitably substituted naphthoic acid precursor.
  • Introduction of hydroxyl and methoxy groups at designated positions.
  • Esterification of the carboxylic acid group to form the methyl ester.

A common approach is to start from a hydroxylated naphthoic acid derivative, followed by selective methylation and esterification steps.

Esterification of Hydroxylated Naphthoic Acids

One reliable method involves direct esterification of hydroxy-substituted naphthoic acids with methanol under acidic catalysis:

Step Reagents & Conditions Outcome Reference
1 3-Hydroxy-2-naphthoic acid + Methanol + H2SO4, reflux overnight Formation of methyl 3-hydroxy-2-naphthoate with 91% yield

This method can be adapted to other hydroxylated naphthoic acids, including those with additional methoxy substituents, by controlling the reaction conditions to avoid methylation of phenolic hydroxyl groups.

Selective Methylation of Hydroxyl Groups

Selective methylation of phenolic hydroxyl groups to methoxy groups is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. For example:

  • Starting from 4,5-dihydroxy-2-naphthoic acid derivatives, selective methylation at position 7 can be performed by protecting other hydroxyl groups or by exploiting differences in hydroxyl reactivity.
  • Potassium carbonate (K2CO3) is often used as a base in polar aprotic solvents such as acetone or dimethylformamide (DMF).

Use of Acid Chlorides and Phenols for Aromatic Ester Formation

A patented method describes the preparation of aromatic esters via reaction of organic carboxylic acid halides with phenols in the presence of Lewis acid catalysts (e.g., zinc, aluminum, boron, titanium, zirconium, or tin compounds):

Parameter Details Reference
Reaction temperature -40°C to 70°C (preferably -10°C to 40°C)
Catalysts Lewis acids such as zinc chloride, aluminum chloride, boron trifluoride, titanium tetrachloride
Reaction medium Organic solvents to reduce wastewater and side reactions
Polymerization inhibitors Cupric chloride, phenothiazine, hydroquinone, hydroquinone monomethyl ether (optional)
Gas atmosphere Nitrogen or nitrogen/oxygen mixture to remove hydrogen halide byproduct

This method is advantageous for producing high-purity aromatic esters with minimal side reactions and reduced environmental impact.

Multi-Step Synthesis Example from Literature

A detailed literature procedure for a related compound, methyl 4-hydroxy-1-methoxy-2-naphthoate, involves:

Step Reagents & Conditions Yield (%) Notes Reference
1 1,4-Dihydroxy-2-naphthoic acid + K2CO3 in water/i-PrOH, cooled to -15°C, propionyl chloride added dropwise 75 Formation of 1-hydroxy-4-(propionyloxy)-2-naphthoic acid intermediate
2 Treatment with acetone and anhydrous reagents, followed by acidification and extraction 75 Isolation of methyl 4-hydroxy-1-methoxy-2-naphthoate

This synthetic approach demonstrates the use of acylation and methylation steps under controlled low temperatures to achieve regioselective functionalization.

Data Tables Summarizing Preparation Conditions

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Purification Method Reference
Direct esterification Hydroxy-substituted naphthoic acid Methanol, sulfuric acid Reflux overnight 91 Extraction, drying
Aromatic ester formation via acid halide Organic carboxylic acid halide + phenol Lewis acid catalysts (Zn, Al, B, Ti, Zr, Sn) -40°C to 70°C, organic solvent High purity, variable Washing, crystallization, distillation
Multi-step methylation & esterification 1,4-Dihydroxy-2-naphthoic acid K2CO3, propionyl chloride, acetone -15°C, then room temp 75 Filtration, extraction

Analytical and Purification Techniques

  • Purification : Crystallization from methanol with charcoal treatment, solvent extraction, washing with brine and sodium bicarbonate solutions, drying over magnesium sulfate, and vacuum concentration are standard procedures to obtain pure methyl esters.
  • Analytical Confirmation : ^1H NMR spectroscopy is routinely used to confirm the presence of methyl ester groups (singlets near 3.8–4.0 ppm), aromatic protons, and methoxy substituents.
  • Side Reaction Control : Polymerization inhibitors and controlled atmosphere (nitrogen/oxygen gas flow) help minimize side reactions during esterification of polymerizable aromatic esters.

Summary and Recommendations

The preparation of This compound can be effectively achieved by:

  • Starting from appropriately substituted hydroxy-naphthoic acids.
  • Employing acid-catalyzed esterification with methanol.
  • Utilizing selective methylation strategies to install methoxy groups.
  • Applying Lewis acid-catalyzed esterification of acid halides with phenols for high purity and reduced side reactions.
  • Incorporating polymerization inhibitors and inert gas atmospheres to improve reaction control.

The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis. Purification by crystallization and extraction, coupled with ^1H NMR analysis, ensures the structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-Naphthalenemethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester, also known as 2-naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester, is an organic compound belonging to the naphthalenecarboxylic acids and derivatives class. It features a naphthalene moiety with hydroxyl and methoxy substituents, which contribute to its chemical properties and potential biological activities. The compound's structure consists of a naphthalene ring substituted at the 2-position with a carboxylic acid group and at the 4 and 5 positions with hydroxyl groups, while the 7-position has a methoxy group. This arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include interactions with biological targets. These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

This compound exhibits various biological activities and has been studied for its potential as an antibiotic agent against Gram-positive bacteria and its antitumor properties through mechanisms involving DNA interaction. The compound's ability to bind to specific proteins, such as neocarzinostatin, suggests that it may play a role in cancer therapy by inducing cytotoxic effects on tumor cells.

Interaction studies have shown that this compound can bind to specific proteins associated with tumor growth and bacterial resistance mechanisms. For instance, its interaction with neocarzinostatin highlights its potential as a therapeutic agent targeting DNA. Studies on its binding affinity and specificity can provide insights into optimizing its structure for enhanced efficacy.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-7-methoxy-5-methyl-naphthaleneContains methoxy and hydroxyl groupsExhibits different biological activity profiles
Naphthoic AcidBasic naphthalene skeleton with carboxylic acidLacks additional hydroxyl or methoxy substituents
Salicylic AcidContains a carboxylic acid and hydroxyl groupKnown for anti-inflammatory properties

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Diversity

The compound’s methyl ester and hydroxyl/methoxy substituents invite comparisons with other esters in the evidence, though most are aliphatic or terpene-derived. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Backbone Key Applications/Sources
4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester C₁₃H₁₂O₅ 248.23 Naphthalene, dihydroxy, methoxy, ester Potential synthetic intermediate
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpenoid, methyl ester Plant resin constituent
8-Methoxy octanoic acid methyl ester C₁₀H₂₀O₃ 188.26 Aliphatic chain, methoxy, ester Conservation science
Hexadecanoic acid methyl ester (palmitic acid ester) C₁₇H₃₄O₂ 270.45 Saturated fatty acid ester Biosurfactant precursor
9-Octadecenoic acid methyl ester (oleic acid ester) C₁₉H₃₆O₂ 296.49 Unsaturated fatty acid ester Plant lipid analysis

Key Differences and Implications

Aromatic vs. Aliphatic Backbones: The target compound’s naphthalene backbone distinguishes it from aliphatic esters (e.g., hexadecanoic acid methyl ester ) and terpene-derived esters (e.g., sandaracopimaric acid methyl ester ). Aromatic systems enhance UV absorption and stability but reduce solubility in nonpolar solvents compared to aliphatic analogs.

Substituent Effects: The 4,5-dihydroxy-7-methoxy pattern introduces hydrogen-bonding capacity and steric hindrance, which may affect reactivity. For example, enzymatic assays in show aliphatic esters (e.g., 2-oxobutyric acid methyl ester) act as amino acceptors , but the target’s aromatic substituents could hinder similar interactions.

Molecular Weight and Applications: Lower molecular weight (248.23 g/mol) compared to diterpenoid esters (e.g., 316.48 g/mol for sandaracopimaric acid methyl ester ) suggests differences in volatility and diffusion properties. Aliphatic esters like hexadecanoic acid methyl ester are used in biosurfactants due to their amphiphilicity , whereas the target’s aromaticity may limit such applications.

Methoxy Group Positioning: Unlike 8-methoxy octanoic acid methyl ester (aliphatic methoxy ), the methoxy group on the naphthalene ring in the target compound may stabilize the aromatic system via electron-donating effects, influencing electronic properties and reaction pathways.

Research Findings and Contextual Limitations

  • Enzymatic Reactivity : Aliphatic methyl esters in exhibit specificity in transamination reactions , but the target’s rigid structure may restrict enzyme binding.
  • Analytical Detection : GC-MS studies in , and 6 highlight aliphatic esters as biomarkers in lipidomics , whereas naphthalene derivatives require specialized detection protocols due to lower volatility.
  • Natural vs. Synthetic Origins: Diterpenoid esters (e.g., communic acid methyl esters ) are naturally occurring in plant resins, while the target compound’s synthetic or natural origin remains unclear from the evidence.

Biological Activity

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester, also known as methyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate, is an organic compound belonging to the class of naphthalenecarboxylic acids and derivatives. This compound exhibits a unique arrangement of functional groups that contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O5C_{13}H_{12}O_{5} with a molecular weight of 248.23 g/mol. The structure features a naphthalene moiety substituted with hydroxyl groups at the 4 and 5 positions, a methoxy group at the 7 position, and a carboxylic acid group at the 2 position.

PropertyValue
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
IUPAC NameMethyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate
InChI KeyPXPWMZJYIUZLAP-UHFFFAOYSA-N
Canonical SMILESCOC1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)OC

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. The compound's mechanism involves interaction with bacterial DNA, leading to inhibition of growth and potential cell death. Studies have shown that it can effectively bind to neocarzinostatin, a protein involved in DNA damage response, suggesting its role in developing novel antibiotics .

Antitumor Activity

The compound has also been investigated for its antitumor properties . Its ability to induce cytotoxic effects on various tumor cell lines has been documented. The interaction with specific proteins involved in tumor growth suggests that this compound may serve as a lead structure for cancer therapeutics. Mechanistic studies reveal that it may disrupt cellular processes by targeting DNA and influencing apoptosis pathways .

Antioxidant Activity

In addition to its antimicrobial and antitumor properties, this compound demonstrates antioxidant activity . This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly relevant in the context of diseases characterized by oxidative damage .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Antitumor Mechanism Exploration

Another research effort focused on elucidating the antitumor mechanisms of this compound. It was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted its potential role in combination therapies for enhanced efficacy against resistant tumor types .

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